molecular formula C20H27N3O4 B2409439 ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate CAS No. 922991-57-9

ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate

Cat. No.: B2409439
CAS No.: 922991-57-9
M. Wt: 373.453
InChI Key: WPEWGOCDUWBNGM-UHFFFAOYSA-N
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Description

Ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate is a complex organic compound that features a combination of indole, piperidine, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the indole derivative, followed by its coupling with a piperidine derivative. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may employ greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through complex biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl 1-(1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate
  • **Methyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate
  • **Ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)pyrrolidine-4-carboxylate

Uniqueness

This compound is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

ethyl 1-[[1-(2-methoxyethyl)indol-3-yl]carbamoyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-3-27-19(24)15-8-10-22(11-9-15)20(25)21-17-14-23(12-13-26-2)18-7-5-4-6-16(17)18/h4-7,14-15H,3,8-13H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEWGOCDUWBNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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